molecular formula C25H35N9O2S B15282929 2-[3-(3,4-dimethoxyphenyl)-5-(methylsulfanyl)-1H-pyrazol-1-yl]-4,6-bis(4-methyl-1-piperazinyl)-1,3,5-triazine

2-[3-(3,4-dimethoxyphenyl)-5-(methylsulfanyl)-1H-pyrazol-1-yl]-4,6-bis(4-methyl-1-piperazinyl)-1,3,5-triazine

Cat. No.: B15282929
M. Wt: 525.7 g/mol
InChI Key: ZKIXCPIZLSGLMT-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethoxyphenyl)-5-(methylsulfanyl)-1H-pyrazol-1-yl]-4,6-bis(4-methyl-1-piperazinyl)-1,3,5-triazine is a complex organic compound that features a pyrazole ring, a triazine ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethoxyphenyl)-5-(methylsulfanyl)-1H-pyrazol-1-yl]-4,6-bis(4-methyl-1-piperazinyl)-1,3,5-triazine typically involves multi-step organic reactionsCommon reagents used in these reactions include dimethoxybenzene, methylsulfanyl compounds, and piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-dimethoxyphenyl)-5-(methylsulfanyl)-1H-pyrazol-1-yl]-4,6-bis(4-methyl-1-piperazinyl)-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of nitro groups yields amines .

Scientific Research Applications

2-[3-(3,4-dimethoxyphenyl)-5-(methylsulfanyl)-1H-pyrazol-1-yl]-4,6-bis(4-methyl-1-piperazinyl)-1,3,5-triazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)-5-(methylsulfanyl)-1H-pyrazol-1-yl]-4,6-bis(4-methyl-1-piperazinyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Properties

Molecular Formula

C25H35N9O2S

Molecular Weight

525.7 g/mol

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-5-methylsulfanylpyrazol-1-yl]-4,6-bis(4-methylpiperazin-1-yl)-1,3,5-triazine

InChI

InChI=1S/C25H35N9O2S/c1-30-8-12-32(13-9-30)23-26-24(33-14-10-31(2)11-15-33)28-25(27-23)34-22(37-5)17-19(29-34)18-6-7-20(35-3)21(16-18)36-4/h6-7,16-17H,8-15H2,1-5H3

InChI Key

ZKIXCPIZLSGLMT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC(=N2)N3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)SC)N5CCN(CC5)C

Origin of Product

United States

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